molecular formula C7H3BrFIO B2956033 6-Bromo-3-fluoro-2-iodobenzaldehyde CAS No. 2090979-96-5

6-Bromo-3-fluoro-2-iodobenzaldehyde

Cat. No.: B2956033
CAS No.: 2090979-96-5
M. Wt: 328.907
InChI Key: VQEJBIQCTBQPRH-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-iodobenzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzaldehyde ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a benzaldehyde derivative followed by selective bromination, fluorination, and iodination under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction temperatures to facilitate the halogenation steps .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-iodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents.

    Reduction: Formation of alcohols or amines under reducing conditions.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or electrophiles like bromine (Br₂) in the presence of a catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with substituted functional groups replacing the halogen atoms.

Scientific Research Applications

6-Bromo-3-fluoro-2-iodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-iodobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modifying their activity. The presence of multiple halogen atoms enhances its reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoro-3-iodobenzaldehyde
  • 2-Fluoro-6-iodobenzaldehyde
  • 6-Bromo-2-fluoro-3-iodophenylboronic acid

Uniqueness

6-Bromo-3-fluoro-2-iodobenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzaldehyde ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

6-bromo-3-fluoro-2-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEJBIQCTBQPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)I)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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